molecular formula C10H8N2O2S B1309617 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid CAS No. 31112-90-0

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Cat. No.: B1309617
CAS No.: 31112-90-0
M. Wt: 220.25 g/mol
InChI Key: ZKEORNUIZYBTGA-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is an organic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of a pyridine ring and a thiazole ring, which are connected via an acetic acid moiety.

Biochemical Analysis

Biochemical Properties

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing the therapeutic potential of the compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid typically involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
  • 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid
  • 2-(2-(Pyridin-3-yl)thiazol-5-yl)acetic acid

Comparison: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is unique due to the specific positioning of the pyridine and thiazole rings. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEORNUIZYBTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407130
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31112-90-0
Record name [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31112-90-0
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